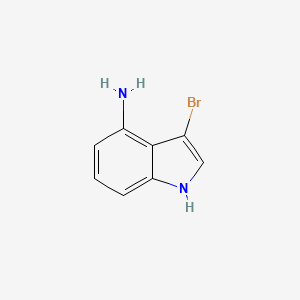

3-bromo-1H-indol-4-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7BrN2 |

|---|---|

Molecular Weight |

211.06 g/mol |

IUPAC Name |

3-bromo-1H-indol-4-amine |

InChI |

InChI=1S/C8H7BrN2/c9-5-4-11-7-3-1-2-6(10)8(5)7/h1-4,11H,10H2 |

InChI Key |

STDNUIUWWFQJLD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1)NC=C2Br)N |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 3 Bromo 1h Indol 4 Amine

Reactivity of the C3 Bromine Atom

The bromine atom at the electron-rich C3 position of the indole (B1671886) ring is a key functional handle for introducing molecular diversity. Its reactivity is central to a range of synthetic transformations, including nucleophilic substitutions and palladium-catalyzed cross-coupling reactions.

The C3-bromine of the indole core is susceptible to replacement by various nucleophiles. While direct SNAr reactions on electron-rich indoles can be challenging, such substitutions are often facilitated by the presence of activating groups or through copper-catalysis. For instance, in related 3-haloindole systems, nucleophiles like thiols and cyanides have been successfully introduced. The reaction of 3-bromo-2-(trifluoromethyl)-1H-indole with 4-methylthiophenol in the presence of a copper catalyst affords the corresponding sulfide, demonstrating the utility of this approach. nih.gov Similarly, amines and other nitrogen-based nucleophiles can displace the bromine, leading to the formation of C-N bonds at the C3 position. evitachem.comresearchgate.net These transformations are crucial for building complex molecular architectures.

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation, and the C3-bromo substituent of the indole nucleus serves as an excellent electrophilic partner.

The Suzuki-Miyaura coupling , which pairs an organohalide with an organoboron species, is widely used to introduce aryl or heteroaryl groups. While specific examples for 3-bromo-1H-indol-4-amine are not extensively documented, the reactivity of analogous 3-bromoindoles and 7-bromoindazoles suggests that this transformation is highly feasible. nih.govsemanticscholar.org These reactions typically employ a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base like K₂CO₃ or Cs₂CO₃ in a suitable solvent system. nih.govmdpi.com The electronic nature of the boronic acid coupling partner generally has a minimal effect on the reaction's success, allowing for the synthesis of a diverse library of 3-arylindoles. nih.govrsc.org

The Heck reaction provides a method for the vinylation of aryl halides. Intramolecular Heck reactions, in particular, have proven invaluable for constructing fused ring systems. For example, 2-aminomethyl-3-bromoindoles undergo palladium-catalyzed intramolecular cyclization to yield β-carboline structures. acs.orgacs.org A typical catalytic system involves Pd(OAc)₂ with a phosphine (B1218219) ligand like PPh₃ and a base such as K₂CO₃ in a polar aprotic solvent like DMF at elevated temperatures. acs.orgresearchgate.net This strategy highlights the potential for the C3-bromo and C4-amine groups of this compound to be involved in similar annulation reactions to form polycyclic aromatic systems.

The Sonogashira coupling enables the introduction of alkyne moieties, forming C(sp²)-C(sp) bonds. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. acs.orgresearchgate.net Room-temperature, copper-free conditions have also been developed, broadening the reaction's applicability and functional group tolerance. acs.orgnih.gov The coupling of 3-haloindoles with terminal alkynes yields 3-alkynylindoles, which are versatile intermediates for further synthetic elaborations. nih.govacs.org

Table 1: Overview of Cross-Coupling Reactions on Bromo-Indole/Indazole Systems

| Reaction Type | Catalyst/Reagents | Coupling Partner | Product Type | Ref. |

| Suzuki-Miyaura | Pd(PPh₃)₄, Cs₂CO₃ | Arylboronic acids | 3-Arylindazoles | researchgate.net |

| PdCl₂(dppf), K₂CO₃ | (4-Methoxyphenyl)boronic acid | 7-Arylindazoles | nih.gov | |

| Heck (Intramolecular) | Pd(OAc)₂, PPh₃, K₂CO₃ | Tethered alkene/aryl group | Fused β-carbolines | acs.org |

| Sonogashira | Pd(0), Cu(I), Et₃N | Terminal alkynes | 3-Alkynylindoles | researchgate.net |

| [DTBNpP]Pd(crotyl)Cl, TMP | Terminal alkynes | 3-Alkynylindoles (Copper-free) | nih.gov |

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG). imperial.ac.ukuwindsor.ca For indole systems, common DMGs include N-protecting groups like tosyl or triisopropylsilyl (TIPS). imperial.ac.uksmolecule.com Following lithiation adjacent to the DMG, the resulting organolithium species can be quenched with an electrophile, such as Br₂, to precisely install a bromine atom. smolecule.com While the C4-amine of this compound could potentially act as a DMG, its effectiveness would depend on prior protection (e.g., as a carbamate (B1207046) or amide) to facilitate deprotonation at the C5 position. imperial.ac.uk This approach offers a pathway to poly-substituted indoles that might be difficult to access through other means.

Reactions Involving the C4 Amine Functional Group

The primary amine at the C4 position is a versatile nucleophilic center and a key site for synthetic modification, allowing for the extension of the indole core and the construction of novel heterocyclic systems.

The primary amine of this compound is readily susceptible to standard N-functionalization reactions.

Acylation with acyl chlorides or anhydrides in the presence of a base will form the corresponding amides. This transformation is not only a means of protection but also a way to introduce new functionalities and build more complex structures. For instance, the acylation of related aminoindoles is a common step in the synthesis of biologically active molecules. smolecule.com

Alkylation can be achieved using alkyl halides or through reductive amination. N-alkylation can modify the steric and electronic properties of the amine and can be a precursor step for cyclization reactions. aablocks.comorganic-chemistry.org

Arylation of the amine, for example through Buchwald-Hartwig amination, provides access to N-aryl derivatives. This reaction is pivotal in creating complex scaffolds, as demonstrated by the synthesis of N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine, a molecular skeleton for pan-HER inhibitors. nih.govresearchgate.net

The C4-amine can act as an intramolecular nucleophile to construct fused heterocyclic rings, a common strategy in the synthesis of natural products and pharmaceutical agents. Following the introduction of a suitable electrophilic partner on a side chain, the amine can participate in cyclization.

A prominent example of this reactivity is the intramolecular Heck reaction, where an N-tethered aryl halide can couple with the indole ring. In a related system, the palladium-catalyzed cyclization of N-((3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl)methyl)-N-arylbenzenesulfonamides leads to the formation of 3,4-benzo[c]-β-carbolines. acs.orgsci-hub.se This demonstrates how the interplay between different functional groups on the indole core can be exploited to build intricate, fused polycyclic systems. The C4-amine of this compound, after appropriate derivatization, could similarly participate in intramolecular cyclizations to generate novel fused indole heterocycles.

Formation of Imine and Schiff Base Derivatives

The primary amine at the C4 position of this compound serves as a potent nucleophile, readily reacting with aldehydes and ketones to form imine derivatives, commonly known as Schiff bases. This condensation reaction is typically catalyzed by acid and proceeds via a carbinolamine intermediate. The subsequent elimination of a water molecule, often facilitated by azeotropic distillation, drives the reaction to completion, yielding the C=N double bond characteristic of an imine. masterorganicchemistry.comlibretexts.org

The reaction mechanism involves the nucleophilic attack of the 4-amino group on the carbonyl carbon of an aldehyde or ketone. Proton transfer from the nitrogen to the oxygen forms a neutral carbinolamine. evitachem.com In a controlled acidic environment (typically pH 4-5), the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (H₂O). libretexts.org Elimination of water and subsequent deprotonation of the nitrogen atom by a base (like water) yields the final imine and regenerates the acid catalyst. evitachem.com The electronic nature of the indole ring, modified by the C3-bromo substituent, influences the nucleophilicity of the C4-amino group, but the reaction generally proceeds efficiently with a range of carbonyl compounds.

Table 1: Examples of Schiff Base Formation from this compound

| Carbonyl Reactant | Product Name | Typical Conditions |

|---|---|---|

| Benzaldehyde | (E)-N-(3-bromo-1H-indol-4-yl)-1-phenylmethanimine | Ethanol, catalytic acetic acid, reflux |

| Acetone | (E)-N-(3-bromo-1H-indol-4-yl)propan-2-imine | Methanol, reflux, molecular sieves |

| Cyclohexanone | (E)-N-(3-bromo-1H-indol-4-yl)cyclohexan-1-imine | Toluene, p-TsOH, Dean-Stark trap |

This table is illustrative and based on general principles of imine formation. masterorganicchemistry.comlibretexts.org

Oxidative and Reductive Transformations of the Indole System Bearing Halogen and Amine Groups

The this compound scaffold possesses multiple sites susceptible to both oxidation and reduction, including the pyrrole (B145914) ring, the amino group, and the carbon-bromine bond.

Oxidative Transformations

The oxidation of indoles is a fundamental transformation that can lead to various valuable nitrogen-containing compounds. researchgate.net For 3-substituted indoles, a common oxidative pathway involves the dearomatization and oxygenation of the pyrrole ring to form oxindole (B195798) or 3-hydroxy-2-oxindole derivatives. researchgate.netrsc.org This can be achieved using various oxidants or catalytic systems. For instance, copper-catalyzed oxidation using molecular oxygen can transform substituted indoles. osaka-u.ac.jpnih.gov Electrochemical methods also provide a green and efficient route for the oxidation of indoles to 2-oxindoles. researchgate.net In the case of this compound, oxidation would likely target the C2 position to yield a 3-bromo-2-oxindole derivative. The amino group at C4 could also be susceptible to oxidation, potentially leading to nitro derivatives under harsh conditions, though this often requires specific reagents.

Reductive Transformations

Reductive processes can selectively target either the halogen substituent or the indole core.

Reductive Dehalogenation: The bromine atom at the C3 position can be removed via reductive dehalogenation. This is a common strategy in indole synthesis where a bromine atom is used as a protecting or directing group and later removed. organic-chemistry.org Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or radical reduction using reagents such as tributyltin hydride (Bu₃SnH) with a radical initiator like AIBN are effective methods for reducing bromoindoles to their parent indoles. wordpress.com This process would convert this compound into 1H-indol-4-amine.

Reduction of the Indole Ring: The pyrrole ring of the indole system can be selectively reduced to form an indoline (B122111). This transformation is commonly achieved using reagents like sodium cyanoborohydride (NaBH₃CN) in an acidic medium such as acetic acid. guidechem.com This method would convert this compound to 3-bromo-2,3-dihydro-1H-indol-4-amine (3-bromoindolin-4-amine).

Table 2: Summary of Potential Oxidative and Reductive Transformations

| Transformation | Reagent System | Expected Major Product |

|---|---|---|

| Oxidation | ||

| C2-Oxidation | O₂, Cu(I) catalyst | 3-Bromo-4-amino-1H-indol-2(3H)-one |

| C2-Oxidation | Electrochemical Oxidation | 3-Bromo-4-amino-1H-indol-2(3H)-one researchgate.net |

| Reduction | ||

| Dehalogenation | H₂, Pd/C | 1H-Indol-4-amine |

| Dehalogenation | Bu₃SnH, AIBN | 1H-Indol-4-amine wordpress.com |

Regioselectivity and Stereoselectivity in Reactions of this compound Derivatives

Regioselectivity

The regiochemical outcome of reactions involving this compound is dictated by the electronic properties of the substituted indole ring. In typical indole chemistry, electrophilic aromatic substitution (SEAr) preferentially occurs at the C3 position due to its high electron density. However, in this molecule, the C3 position is blocked by a bromine atom.

The 4-amino group is a strong activating group and is ortho-, para-directing. The positions ortho to the amine are C3 (blocked) and C5. The position para to the amine is C7. Consequently, electrophilic substitution is strongly directed towards the C7 position of the benzene (B151609) portion of the ring. acs.orgrsc.org This has been demonstrated in chiral phosphoric acid-catalyzed Friedel-Crafts alkylations of 4-aminoindoles, which proceed with high regioselectivity at the C7 position. acs.orgrsc.org The C5 position is less favored due to steric hindrance and the competing electronic influence of the adjacent pyrrole ring.

Furthermore, 4-aminoindoles can act as C,N-1,4-bisnucleophiles. scispace.com The amine (N) and the C3 position can react in a concerted or sequential manner with suitable electrophiles. For this compound, while the C3 position is substituted, the molecule can still participate in annulation reactions. For example, in reactions with α,β-unsaturated compounds, the 4-amino group can undergo aza-Michael addition, followed by an intramolecular cyclization involving another position on the indole ring, leading to the formation of fused seven-membered ring systems. beilstein-journals.orgresearchgate.net

Stereoselectivity

Stereoselectivity becomes relevant when this compound is derivatized with chiral auxiliaries or reacts to create new stereocenters. A key strategy involves the functionalization of the 4-amino group with a chiral moiety, which can then direct the stereochemical outcome of subsequent transformations.

For instance, a synthetic route toward the complex natural product Indolactam V utilizes a 4-aminoindole (B1269813) derivative. tandfonline.comtandfonline.com In this approach, the 4-amino group is first alkylated with a chiral amino acid derivative (D-valine). This introduction of a stereocenter allows for stereocontrolled synthesis in subsequent steps, such as a regioselective acylation at the C3 position. tandfonline.comtandfonline.com Applying this principle, one could react this compound with a chiral electrophile at the 4-amino position. The resulting diastereomeric product could then undergo further reactions where the existing stereocenter influences the formation of new ones, providing a pathway to enantioenriched complex molecules.

Advanced Spectroscopic and Analytical Characterization in 3 Bromo 1h Indol 4 Amine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. For 3-bromo-1H-indol-4-amine, a combination of ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR experiments (like COSY, HSQC, and HMBC) would be essential for unambiguous assignment of all proton and carbon signals.

¹H NMR: The proton spectrum would confirm the substitution pattern on the indole (B1671886) ring. Key expected signals include the N-H proton of the indole, the two protons of the amino group, and the aromatic protons on the benzene (B151609) ring. The proton at the C2 position would likely appear as a singlet. The chemical shifts and coupling constants of the protons at C5, C6, and C7 would be crucial for confirming the 4-amino substitution. The addition of D₂O would typically cause the signals from the N-H and NH₂ protons to disappear, aiding in their identification Current time information in Pasuruan, ID..

¹³C NMR: The carbon spectrum would show eight distinct signals corresponding to the carbon atoms of the indole core. The chemical shift of the C3 atom would be significantly influenced by the attached bromine atom, typically resulting in a downfield shift. The C4 carbon, bonded to the amino group, would also have a characteristic chemical shift. Compilations of ¹³C-NMR spectral data for various halogenated indole alkaloids serve as a valuable reference for predicting these shifts orgsyn.orggoogle.com.

A research paper on the synthesis of various diaminoindoles provides detailed NMR data for the precursor, tert-butyl (3-bromo-1-(triisopropylsilyl)-1H-indol-4-yl)carbamate, which serves as a foundational reference for the expected spectral features of the core indole structure .

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Illustrative) (Note: This table is predictive and not based on experimental data for the specific compound.)

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-H | ~8.1 | - |

| C2 | ~7.3 (s) | ~125 |

| C3 | - | ~95 |

| C4 | - | ~140 |

| NH₂ | ~4.5 (br s) | - |

| C5 | ~6.7 (d) | ~115 |

| C6 | ~7.0 (t) | ~122 |

| C7 | ~6.8 (d) | ~110 |

| C3a | - | ~128 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is vital for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₇BrN₂), high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula.

The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 Da (M⁺ and M+2⁺).

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), would provide structural information. Expected fragmentation pathways for indole alkaloids include the loss of small molecules like HCN or NH₃, and cleavage of the benzene or pyrrole (B145914) ring. This analysis is crucial for distinguishing between isomers. Techniques like GC-MS are commonly employed for the analysis of indole alkaloids beilstein-journals.org.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands:

N-H Stretching: A sharp peak around 3400-3500 cm⁻¹ for the indole N-H group. Primary amines (NH₂) typically show two bands in the 3300-3500 cm⁻¹ region due to symmetric and asymmetric stretching Current time information in Pasuruan, ID..

C-H Stretching: Peaks for aromatic C-H bonds would appear above 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

C-N Stretching: This would appear in the 1250-1350 cm⁻¹ range.

C-Br Stretching: A peak in the lower frequency region, typically 500-650 cm⁻¹, would indicate the presence of the carbon-bromine bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Indole and its derivatives have a strong UV chromophore. The spectrum of this compound is expected to show characteristic absorption maxima related to the π-π* transitions of the indole aromatic system. The presence of the amino group (an auxochrome) and the bromine atom would cause shifts in the absorption bands (typically bathochromic, or red shifts) compared to unsubstituted indole. For arylamines, the interaction of the nitrogen lone pair with the aromatic pi system shifts the ring's absorption to longer wavelengths Current time information in Pasuruan, ID..

Chromatographic Techniques for Purity Assessment, Separation, and Reaction Monitoring

Chromatographic methods are indispensable for separating the target compound from reaction mixtures, assessing its purity, and monitoring the progress of a synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for the analysis and purification of indole alkaloids. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol, would be developed. A UV detector would be used for detection, leveraging the strong UV absorbance of the indole ring.

Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is another powerful tool, particularly for analyzing the volatility and thermal stability of the compound beilstein-journals.org. Derivatization might be necessary to increase the volatility of the amine and indole N-H protons.

Thin-Layer Chromatography (TLC): TLC is a quick and cost-effective method used for monitoring reaction progress and identifying suitable solvent systems for column chromatography purification. The spots on the TLC plate can be visualized under UV light.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| tert-Butyl (3-bromo-1-(triisopropylsilyl)-1H-indol-4-yl)carbamate |

| Indole |

| Acetonitrile |

| Methanol |

| Formic acid |

Computational and Theoretical Investigations of 3 Bromo 1h Indol 4 Amine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the electronic structure, stability, and reactivity of molecules. These methods model the electron distribution to calculate molecular properties. For indole (B1671886) derivatives, DFT calculations are routinely used to understand their chemical behavior. nih.govnih.gov

Electronic Structure and Stability: The stability of 3-bromo-1H-indol-4-amine can be assessed by calculating its total energy and analyzing its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity. For similar heterocyclic compounds, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) are employed to compute these parameters. nih.govresearchgate.net

Reactivity Prediction: Molecular Electrostatic Potential (MEP) maps are valuable for predicting reactivity. The MEP visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. For this compound, the amine group and the indole nitrogen would be expected to be nucleophilic sites, while the hydrogen atoms and the region around the bromine atom might show electrophilic character. This information helps predict how the molecule will interact with other reagents. nih.gov

Below is a table of hypothetical quantum chemical parameters for this compound, illustrating the typical output of a DFT calculation.

| Parameter | Predicted Value | Significance |

| HOMO Energy | -5.8 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.6 eV | Chemical reactivity, stability |

| Dipole Moment | 2.5 D | Polarity of the molecule |

| Polarizability | 28.5 x 10⁻²⁴ cm³ | How easily the electron cloud is distorted |

Molecular Docking Simulations for Investigating Ligand-Target Interaction Modalities

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. Studies on derivatives, such as N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine, have successfully used docking to investigate interactions with protein kinases like the Epidermal Growth Factor Receptor (EGFR). researchgate.netnih.gov

For this compound, docking simulations could be employed to explore its binding affinity and modality with various biological targets. The simulation would place the molecule into the binding site of a receptor and score the different poses based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic forces. Key interactions would likely involve the amino group and the indole N-H group acting as hydrogen bond donors. The bromine atom could participate in halogen bonding, a specific type of non-covalent interaction.

The results of a docking study are typically presented in a table that includes binding affinity scores (in kcal/mol) and details of the key interactions.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Halogen Bonds |

| Protein Kinase A | -7.8 | Val56, Leu145, Asp160 | Asp160 (with NH2) | Not observed |

| Cyclin-Dependent Kinase 2 | -8.2 | Phe80, Lys33, Gln131 | Lys33 (with NH), Gln131 (with NH2) | Phe80 (with Br) |

| Estrogen Receptor Alpha | -7.5 | Leu346, Thr347, Arg394 | Thr347 (with NH2) | Not observed |

Note: The data in this table is illustrative and represents hypothetical docking results for this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static picture of the ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the analysis of the conformational flexibility of this compound and the stability of its binding to a target protein.

Conformational Analysis: MD simulations can explore the different spatial arrangements (conformations) that this compound can adopt. By simulating the molecule in a solvent (like water), researchers can identify the most stable conformers and understand the energy barriers between them.

Binding Dynamics: When applied to a ligand-protein complex identified through docking, MD simulations can assess the stability of the binding pose. Over the course of the simulation (typically nanoseconds to microseconds), a stable interaction will see the ligand remain within the binding pocket, maintaining key interactions. These simulations can reveal subtle changes in the protein or ligand structure upon binding and calculate the binding free energy, providing a more accurate estimate of binding affinity than docking alone. Such methods have been applied to study other complex heterocyclic systems. bohrium.com

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies) through Computational Methods

Computational methods can accurately predict spectroscopic parameters, which is invaluable for confirming the identity and structure of a synthesized compound.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, usually combined with DFT, is a reliable approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.netresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data helps in the unambiguous assignment of spectral peaks.

IR Frequencies: The same DFT calculations used for geometry optimization also yield vibrational frequencies. These frequencies correspond to the peaks in an Infrared (IR) spectrum. The calculated frequencies are often systematically scaled to correct for approximations in the computational method and to improve agreement with experimental spectra. researchgate.net This allows for the assignment of specific vibrational modes, such as the N-H stretch of the amine and indole groups or the C-Br stretch.

The table below shows a hypothetical comparison of experimental and computationally predicted spectroscopic data for this compound.

| Parameter | Experimental Value | Predicted Value | Assignment |

| ¹H NMR (δ, ppm) | 7.85 | 7.90 | Indole N-H |

| ¹H NMR (δ, ppm) | 7.10 | 7.15 | Aromatic C-H |

| ¹³C NMR (δ, ppm) | 142.1 | 142.5 | C-NH2 |

| ¹³C NMR (δ, ppm) | 95.3 | 95.8 | C-Br |

| IR (cm⁻¹) | 3450 | 3455 (scaled) | Amine N-H stretch |

| IR (cm⁻¹) | 610 | 615 (scaled) | C-Br stretch |

Elucidation of Reaction Mechanisms and Transition States via Computational Modeling

Computational modeling is a powerful asset for investigating chemical reactions, allowing for the elucidation of reaction pathways and the characterization of high-energy, transient structures.

For this compound, this approach could be used to study various transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at the C-Br bond or electrophilic substitution on the indole ring. Computational studies on related bromo-indoles have explored such reaction mechanisms.

By modeling the reaction pathway, researchers can locate the transition state—the highest energy point along the reaction coordinate. Calculating the energy of this transition state provides the activation energy, which determines the reaction rate. This analysis can explain why a reaction proceeds through a particular pathway, predict the regioselectivity of a reaction, and guide the optimization of reaction conditions. For example, modeling the Suzuki coupling of this compound with phenylboronic acid would involve calculating the energies of the oxidative addition, transmetalation, and reductive elimination steps to understand the catalytic cycle. smolecule.com

| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Oxidative Addition | 0.0 | +15.2 | -5.4 | 15.2 |

| Transmetalation | -5.4 | +8.7 | -12.1 | 14.1 |

| Reductive Elimination | -12.1 | +5.3 | -25.6 | 17.4 |

Note: The data in this table is illustrative for a hypothetical Suzuki reaction and represents the kind of information generated from computational modeling of a reaction mechanism.

Application of 3 Bromo 1h Indol 4 Amine As a Synthetic Building Block

Design and Synthesis of Complex Indole-Fused Heterocycles and Hybrid Scaffolds

The strategic placement of the amino and bromo groups on the 3-bromo-1H-indol-4-amine scaffold makes it an ideal precursor for synthesizing intricate, multi-ring systems. The amino group can participate in cyclization reactions to form a new ring fused to the indole (B1671886), while the bromine atom can be functionalized through various cross-coupling reactions to introduce additional complexity.

The fusion of indole and quinazoline (B50416) moieties has led to the development of potent molecular scaffolds for therapeutic and diagnostic applications. Research has shown that an N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine skeleton is a highly effective framework for developing pan-HER inhibitors. nih.govresearchgate.net While this specific example uses the 5-amino isomer, the underlying synthetic strategy is directly applicable to this compound.

The synthesis typically involves a nucleophilic substitution reaction where the 4-amino group of the indole attacks an activated quinazoline, such as 4-chloroquinazoline, to form the N-(3-bromo-1H-indol-4-yl)-quinazolin-4-amine core. The bromine at the C3-position remains available for further functionalization, for example, via Suzuki or Sonogashira coupling reactions, to attach fluorescent tags or other reporter groups. This allows for the creation of targeted molecular probes for studying biological systems, such as protein-mediated processes or specific DNA sequences. mdpi.com The quinazoline portion often contributes to the binding affinity for specific biological targets, while the functionalized indole part can serve as the signaling unit. nih.gov

Table 1: Proposed Synthesis of an Indole-Quinazoline Hybrid System

| Step | Reactants | Reagents/Conditions | Product | Purpose |

| 1 | This compound, 4-Chloroquinazoline | Base (e.g., DIPEA), Solvent (e.g., n-BuOH), Heat | N-(3-bromo-1H-indol-4-yl)quinazolin-4-amine | Formation of the core hybrid scaffold. |

| 2 | N-(3-bromo-1H-indol-4-yl)quinazolin-4-amine, Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Solvent (e.g., Dioxane/H₂O) | N-(3-aryl-1H-indol-4-yl)quinazolin-4-amine | Introduction of diversity or a functional group (e.g., a fluorophore) at the C3 position via Suzuki coupling. |

Indole-thiadiazole and indole-triazole hybrids are classes of compounds known for their wide range of biological activities. d-nb.inforesearchgate.net this compound can be used to synthesize these derivatives through multi-step reaction sequences.

For the synthesis of indole-thiadiazole derivatives, the 4-amino group can be converted into a thiosemicarbazide (B42300). This is typically achieved by reacting the amine with carbon disulfide in a basic medium, followed by treatment with hydrazine. The resulting thiosemicarbazide can then be cyclized with various reagents to form the 1,3,4-thiadiazole (B1197879) ring. For example, cyclization with an acid chloride would yield a 2,5-disubstituted 1,3,4-thiadiazole. The C3-bromo substituent can be retained throughout the synthesis for later modification or can be involved in subsequent cyclization reactions. General methods for synthesizing indolyl-1,3,4-thiadiazoles often start from indole-3-carboxaldehyde, but adapting these routes is feasible. rsc.orgrsc.org

For indole-triazole systems, a common approach is the Huisgen 1,3-dipolar cycloaddition (a "click chemistry" reaction). To utilize this, the 4-amino group of this compound would first need to be converted into an azide. This can be accomplished via diazotization with sodium nitrite (B80452) and hydrochloric acid, followed by reaction with sodium azide. The resulting 4-azido-3-bromo-1H-indole can then react with a terminal alkyne in the presence of a copper(I) catalyst to regioselectively form the 1,2,3-triazole ring. This method provides a highly efficient and modular approach to a diverse range of indole-triazole derivatives. acs.org

Pyridopyrazines, also known as quinoxalines when fused to a benzene (B151609) ring, are important heterocycles in materials science due to their electron-accepting properties. Fusing an indole with a pyridopyrazine system can create novel materials with interesting photophysical characteristics. researchgate.net A straightforward method for synthesizing such systems from this compound would involve a condensation reaction.

The synthesis would utilize the 1,4-diamine functionality that can be generated from the starting material. By reducing the nitro group of a suitable precursor like 3-bromo-4-nitroindole, a 3-bromo-1H-indole-4,5-diamine could potentially be formed (assuming the reaction starts from a 5-nitro-4-aminoindole precursor and involves subsequent bromination and reduction). This diamine can then undergo a condensation reaction with a 1,2-dicarbonyl compound (an α-diketone) to form the pyrazine (B50134) ring fused to the indole core. The choice of the dicarbonyl compound allows for the introduction of various substituents onto the newly formed pyrazine ring, thereby tuning the electronic and optical properties of the final indole-pyridopyrazine system.

Development of Libraries of Diverse Functionalized Indole Derivatives for Screening Research

The creation of compound libraries containing a multitude of structurally related molecules is a cornerstone of modern drug discovery. nih.gov this compound is an excellent scaffold for generating such libraries due to its two orthogonal functionalization points.

The 4-amino group serves as a handle for a variety of chemical transformations:

Acylation: Reaction with a diverse set of acid chlorides or carboxylic acids can generate a library of amides.

Sulfonylation: Treatment with various sulfonyl chlorides yields a library of sulfonamides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent can produce a range of secondary and tertiary amines.

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates provides access to libraries of ureas and thioureas.

The C3-bromo substituent is a prime site for transition-metal-catalyzed cross-coupling reactions, which dramatically expands the accessible chemical space:

Suzuki Coupling: Reaction with boronic acids or esters introduces a wide variety of aryl or heteroaryl groups.

Sonogashira Coupling: Reaction with terminal alkynes introduces alkynyl substituents, which can be further modified.

Heck Coupling: Reaction with alkenes can append vinyl groups.

Buchwald-Hartwig Amination: Reaction with amines can introduce new amino substituents at the C3 position.

By employing a combinatorial approach where a matrix of reactions is performed (e.g., 10 different acylations on the amine combined with 10 different Suzuki couplings on the bromide), a large and diverse library of 100 unique compounds can be rapidly synthesized from the single starting material. A recent report on the synthesis of various 3,4-, 3,5-, 3,6-, and 3,7-diaminoindoles highlights the utility of such functionalized indoles as intermediates for further diversification. acs.org

Table 2: Diversification Points of this compound for Library Synthesis

| Position | Functional Group | Reaction Type | Example Reagent Class | Resulting Moiety |

| C4 | Amine (-NH₂) | Acylation | Acid Chlorides (R-COCl) | Amide (-NHCOR) |

| C4 | Amine (-NH₂) | Reductive Amination | Aldehydes (R-CHO) | Secondary Amine (-NHCH₂R) |

| C3 | Bromine (-Br) | Suzuki Coupling | Boronic Acids (R-B(OH)₂) | Aryl/Heteroaryl (-R) |

| C3 | Bromine (-Br) | Sonogashira Coupling | Terminal Alkynes (R-C≡CH) | Alkynyl (-C≡CR) |

Role in Natural Product Synthesis and Analogue Derivatization

Indole is a fundamental scaffold in a vast number of natural products, particularly alkaloids, which exhibit a wide spectrum of biological activities. mdpi.comrsc.org While this compound itself may not be a direct precursor in a known total synthesis, its structure makes it a valuable starting point for creating analogues of natural products. This process, known as derivatization, is crucial for structure-activity relationship (SAR) studies and for optimizing the properties of a natural product lead.

For instance, consider an indole alkaloid where the core structure can be retrosynthetically disconnected to an indole-4-amine. Using this compound instead of the simple indole-4-amine in the synthetic sequence would produce a C3-bromo analogue of the natural product. This bromo-analogue can then be further diversified using the cross-coupling reactions mentioned previously. This strategy allows chemists to probe the importance of the C3 position for biological activity and potentially introduce new functionalities that enhance potency, selectivity, or pharmacokinetic properties. A similar "GenoChemetic" strategy has been demonstrated where 5-bromo-tryptophan is fed to microorganisms to produce brominated versions of the violacein (B1683560) natural product, which are then used for further chemical derivatization via cross-coupling. biorxiv.org

Scaffold Hopping Strategies in Advanced Molecular Design

Scaffold hopping is a powerful strategy in medicinal chemistry where the core molecular framework (the scaffold) of a known active compound is replaced with a chemically different but functionally or structurally similar scaffold. biosolveit.de The goal is to discover new compounds with improved properties, such as enhanced activity, better safety profiles, or novel intellectual property. nih.govresearchgate.net The this compound moiety is an excellent candidate for use in scaffold hopping.

The indole ring system is considered a "privileged scaffold" because it can interact with a wide range of biological targets. nih.gov It can act as a bioisostere for other aromatic systems, such as a naphthalene (B1677914) or a quinoline. For example, a drug molecule containing a 1-aminonaphthalene core could be redesigned by "hopping" to a this compound scaffold. The indole nitrogen and the C4-amine can mimic the hydrogen bonding capabilities of the aminonaphthalene, while the C3-bromo position offers a new vector for chemical modification not present in the original scaffold. This can lead to novel interactions with the target protein and potentially improved biological activity. This approach has been successfully applied to other systems, for example, by replacing the oxygen atom in the aurone (B1235358) scaffold with a nitrogen to create azaaurones, which resulted in a dramatic change in biological activity. mdpi.com

Structure Activity Relationship Sar Studies and Molecular Design Principles Based on 3 Bromo 1h Indol 4 Amine Scaffold

Impact of Halogen Substitution (Bromine at C3) on Molecular Recognition and Interaction Profiles

The presence of a bromine atom at the C3 position of the indole (B1671886) ring significantly influences the molecule's physicochemical properties and its interaction with biological targets. Bromine, being a halogen, can participate in various non-covalent interactions that are crucial for molecular recognition.

One of the key interactions involving bromine is the formation of halogen bonds. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (Lewis acid) and interacts with a Lewis base, such as a lone pair of electrons on a nitrogen or oxygen atom, or the π-electrons of an aromatic system. The C-Br bond in 3-bromo-1H-indol-4-amine can be polarized, creating a region of positive electrostatic potential on the bromine atom (the σ-hole), which can then interact favorably with electron-rich pockets in a protein's active site. This directional nature of halogen bonding can contribute to both the affinity and selectivity of a ligand for its target.

Furthermore, the bromine atom's lipophilicity can enhance the compound's ability to penetrate cell membranes and interact with hydrophobic pockets within a receptor. The size and polarizability of bromine also contribute to favorable van der Waals interactions. Studies on brominated indole derivatives have demonstrated that the position of the bromine substituent has a profound effect on biological activity. For instance, in the context of quorum sensing inhibition, the position of bromine on the indole ring was found to be important for the molecule's activity, suggesting a direct interaction with the target receptor. mdpi.com

Influence of Amine Functionality (at C4) on Ligand-Receptor Binding and Molecular Interactions

The amine group at the C4 position of the indole scaffold is a critical determinant of its biological activity, primarily through its ability to form hydrogen bonds and participate in electrostatic interactions. As a primary amine, it can act as both a hydrogen bond donor and acceptor, allowing for versatile interactions with amino acid residues in a protein's binding site, such as aspartate, glutamate, serine, and threonine.

The basicity of the C4-amine group allows it to be protonated at physiological pH, forming a positively charged ammonium (B1175870) ion. This positive charge can engage in strong electrostatic interactions with negatively charged residues like aspartate and glutamate, significantly contributing to the binding affinity of the ligand. The ability of 4-aminoindoles to act as 1,4-bisnucleophiles highlights the reactivity and accessibility of this amine group for forming covalent or strong non-covalent bonds. rsc.org

The position of the amine group on the indole ring is crucial for determining its interaction profile. For instance, the well-known neurotransmitter serotonin (B10506) (5-hydroxytryptamine) features a primary amine on its ethyl side chain, which is essential for its interaction with serotonin receptors. wikipedia.org While the amine in this compound is directly on the benzene (B151609) ring, its ability to form key hydrogen bonds and electrostatic interactions is a central principle in its molecular design. The indole N-H group itself is a significant hydrogen bond donor, and its interaction potential can be modulated by the electronic effects of the C4-amine. nih.govnih.govacs.org

Exploration of Linker Chemistry and Peripheral Substituents for Scaffold Optimization

To enhance the therapeutic potential of the this compound scaffold, medicinal chemists often explore the addition of linkers and peripheral substituents. This strategy aims to improve properties such as potency, selectivity, and pharmacokinetic profiles.

Linker chemistry involves attaching various chemical moieties to the core scaffold via a flexible or rigid linker. The choice of linker can influence the compound's conformational flexibility, solubility, and ability to reach and interact with its target. For example, in the design of pan-HER inhibitors based on an N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine skeleton, different linkers and terminal groups were explored to optimize the interaction with the hinge region and the allosteric pocket of the HER kinases. nih.gov

Peripheral substituents can be introduced at various positions on the indole ring or on the amine functionality to fine-tune the molecule's properties. For instance, alkylation, acylation, or sulfonylation of the C4-amine can modulate its basicity, lipophilicity, and hydrogen bonding capacity. Substitution on the indole nitrogen can also alter the molecule's properties. The table below illustrates how different substituents on a related indole scaffold can affect biological activity.

| Compound | Substitution | Biological Activity | Reference |

| C5 | N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine | Irreversible pan-HER inhibitor | nih.gov |

| C6 | N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine with a different linker | Reversible pan-HER inhibitor | nih.gov |

| 4g | Indole-based Schiff base with 3-bromophenyl substituent | High α-glucosidase inhibitory activity (IC50 = 10.89 µM) | mdpi.com |

This table is for illustrative purposes and shows data from related indole scaffolds to highlight the principles of scaffold optimization.

Scaffold hopping is another strategy where the core this compound structure is replaced by a different, often isosteric, scaffold to explore new chemical space and improve drug-like properties. dundee.ac.uknih.govnih.govdntb.gov.ua Bioisosteric replacement of the bromine atom with other functional groups can also be explored to modulate the compound's activity and properties. taylorandfrancis.comresearchgate.netcambridgemedchemconsulting.comnih.govmdpi.com

Conformational Analysis and Stereochemical Considerations in Scaffold Design

The three-dimensional conformation of a molecule is a critical factor in its ability to bind to a biological target. Conformational analysis of the this compound scaffold and its derivatives is essential for understanding its preferred spatial arrangement and for designing molecules that fit optimally into a receptor's binding site.

The indole ring itself is a planar and rigid structure. However, the substituents at the C3 and C4 positions, as well as any linkers and peripheral groups, will have preferred conformations that can be influenced by steric and electronic factors. Computational methods, such as molecular mechanics and quantum mechanics calculations, can be used to predict the low-energy conformations of these molecules. Experimental techniques like NMR spectroscopy can provide valuable information about the solution-state conformation of these compounds. nih.govnih.govresearchgate.net

Stereochemistry becomes a crucial consideration when chiral centers are introduced into the molecule, for example, through the addition of a chiral linker or substituent. Enantiomers of a chiral drug can have significantly different biological activities, with one enantiomer being active (the eutomer) and the other being inactive or even having undesirable side effects (the distomer). Therefore, in the design of derivatives of the this compound scaffold, it is often necessary to synthesize and test individual stereoisomers to identify the most potent and selective compound. The design of conformationally constrained analogs, where the flexibility of a side chain is restricted by incorporating it into a ring system, is a common strategy to lock the molecule in a bioactive conformation. researchgate.net

Design of Targeted Molecular Probes through Scaffold Modification

The this compound scaffold can be chemically modified to create targeted molecular probes for studying biological systems. These probes are valuable tools for visualizing and quantifying the distribution and dynamics of specific biomolecules, such as receptors or enzymes, in cells and tissues.

A common strategy for designing a molecular probe is to attach a reporter group, such as a fluorescent dye or a radiolabel, to the core scaffold. The choice of reporter group depends on the intended application. For fluorescence microscopy, a fluorophore with suitable excitation and emission properties would be chosen. For in vivo imaging techniques like positron emission tomography (PET), a positron-emitting radionuclide would be incorporated into the molecule.

The linker used to attach the reporter group to the this compound scaffold must be carefully designed to ensure that the probe retains its affinity and selectivity for the target. The linker should also be stable under physiological conditions and should not interfere with the properties of the reporter group. The development of fluorescent probes based on indole scaffolds has been reported, demonstrating the utility of this chemical class in creating tools for biological research. acs.org

Emerging Research Directions for 3 Bromo 1h Indol 4 Amine Derivatives

Development of Novel Catalytic Transformations for Indole (B1671886) Functionalization

The precise functionalization of the indole nucleus is a cornerstone of synthetic organic chemistry, and derivatives of 3-bromo-1H-indol-4-amine are prime candidates for pioneering new catalytic methods. The inherent reactivity of the indole ring, combined with the directing and electronic effects of the bromo and amino substituents, allows for the exploration of site-selective transformations.

Transition-metal catalyzed C-H functionalization has become a powerful tool for modifying complex molecules. researchgate.netchemistryviews.org For derivatives of this compound, catalysts based on palladium, rhodium, ruthenium, or cobalt could enable direct C-H activation at various positions (C2, C5, C6, C7) of the indole ring. researchgate.netchemistryviews.orgchim.itmdpi.com This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical route to novel analogues. chim.it The amino group at the C4 position can act as a directing group, guiding the catalyst to functionalize the adjacent C5 position, while the bromine at C3 can be used as a handle for subsequent cross-coupling reactions.

Recent advancements have focused on developing milder and more sustainable catalytic systems. For instance, cobalt-catalyzed C-H functionalization can be achieved under remarkably mild conditions, sometimes at room temperature, offering an alternative to more expensive noble metals like palladium. chemistryviews.org Cross-dehydrogenative coupling (CDC) reactions, which form C-C or C-X bonds through the direct coupling of two C-H bonds, represent another key area. chim.it These methods, often catalyzed by copper or nickel, could be employed to introduce alkyl, aryl, or other functional groups to the indole core of this compound derivatives. chim.it

| Catalytic Strategy | Metal Catalyst | Target Position(s) | Potential Transformation on this compound scaffold |

| C-H Arylation/Alkenylation | Palladium, Rhodium, Ruthenium | C2, C7 | Introduction of aryl or vinyl groups at positions not easily accessible by classical methods. |

| Directed C-H Functionalization | Cobalt, Palladium | C2, C5 | The N-H or C4-NH2 group can direct metallation to the C2 or C5 position for selective coupling. chemistryviews.org |

| Cross-Dehydrogenative Coupling (CDC) | Copper, Nickel, Iron | C2, C3 | Direct coupling with ethers, amides, or other C-H donors to build complexity. chim.it |

| Suzuki/Heck/Sonogashira Coupling | Palladium | C3 | The C3-bromo substituent serves as a versatile handle for introducing aryl, vinyl, or alkynyl groups. |

Advanced Computational Approaches for Structure-Based Molecular Design

Computational chemistry has become an indispensable tool in modern drug discovery and molecular design, enabling the rapid and cost-effective screening of virtual libraries and the prediction of molecular properties. taylorandfrancis.com For derivatives of this compound, these in-silico techniques are crucial for designing molecules with specific biological activities.

Structure-based drug design (SBDD) relies on the three-dimensional structure of a biological target, such as an enzyme or receptor. taylorandfrancis.com Using molecular docking, researchers can predict how derivatives of this compound might bind to the active site of a target protein. researchgate.net For example, in designing kinase inhibitors, the 1H-indazole-3-amine structure, which is electronically similar to the 1H-indol-4-amine core, has been identified as an effective hinge-binding fragment. nih.gov Docking studies could help optimize the substituents on the indole scaffold to maximize interactions with key amino acid residues in a kinase hinge region, thereby enhancing inhibitory potency. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies provide another layer of computational analysis. By building mathematical models that correlate the structural features of a series of compounds with their biological activity, 3D-QSAR can predict the potency of novel, unsynthesized derivatives. mdpi.com For a library of this compound analogues, QSAR models could identify key steric and electronic features required for activity, guiding the synthesis of more potent compounds. mdpi.com Furthermore, Density Functional Theory (DFT) calculations can be used to understand the electronic structure, reactivity, and spectroscopic properties of these molecules, providing insights that can rationalize experimental findings and guide further synthetic efforts. nih.govsemanticscholar.orgrsc.org

| Computational Technique | Application in Designing this compound Derivatives | Key Outcomes |

| Molecular Docking | Predicting binding modes and affinities to biological targets (e.g., kinases, GPCRs). researchgate.net | Identification of key interactions (H-bonds, hydrophobic contacts); prioritization of candidates for synthesis. |

| 3D-QSAR | Developing predictive models for biological activity based on molecular fields. mdpi.com | Guiding lead optimization by highlighting favorable and unfavorable structural modifications. |

| Molecular Dynamics (MD) Simulation | Simulating the dynamic behavior of the ligand-protein complex over time. | Assessing the stability of the predicted binding mode and understanding conformational changes. |

| Density Functional Theory (DFT) | Calculating electronic properties, reaction mechanisms, and spectroscopic data. nih.govrsc.org | Rationalizing chemical reactivity and predicting spectral characteristics. |

| Pharmacophore Modeling | Identifying the essential 3D arrangement of features required for biological activity. mdpi.com | Virtual screening of large compound libraries to find new scaffolds with similar features. |

Bio-inspired Synthesis and Biomimetic Transformations in Indole Chemistry

Nature is a master chemist, constructing complex indole alkaloids with remarkable efficiency and stereoselectivity. Bio-inspired synthesis seeks to learn from these natural strategies to develop novel and powerful synthetic methods. rsc.org While biomimetic synthesis aims to mimic a specific biosynthetic pathway, bio-inspired approaches adapt the underlying chemical principles for broader synthetic applications. kyoto-u.ac.jp

The biosynthesis of many indole alkaloids often involves key steps such as enzymatic prenylation, oxidative cyclization, and skeletal rearrangements. kyoto-u.ac.jp For instance, the biosynthesis of ergot alkaloids begins with the prenylation of tryptophan at the C4 position of the indole ring. kyoto-u.ac.jp This biological precedent suggests that derivatives of this compound could be excellent substrates for developing catalytic, chemo- and regioselective prenylation or geranylation reactions, potentially leading to novel bioactive compounds.

Furthermore, oxidative processes are central to the construction of complex, fused-ring systems found in alkaloids like perophoramidine. nih.gov Researchers can draw inspiration from these transformations to design novel oxidative cyclization cascades starting from functionalized this compound derivatives. By using chemical oxidants or electrochemistry to mimic the action of oxidase enzymes, it may be possible to construct intricate polycyclic scaffolds that would be difficult to access through traditional synthetic routes. The development of nonbiomimetic strategies, which use reactions not found in nature, also offers creative and flexible pathways to natural product analogues. rsc.orgkyoto-u.ac.jp

Exploration of Photo- and Electro-Chemical Reactivity of the Indole System

Photoredox and electrochemical catalysis have emerged as powerful and sustainable strategies in organic synthesis, allowing for the generation of highly reactive intermediates under mild conditions. rsc.orgmdpi.com The electron-rich indole nucleus is well-suited for these transformations, and the specific substituents on this compound offer unique opportunities to explore novel reactivity.

Visible-light photoredox catalysis utilizes a photocatalyst that, upon light absorption, can engage in single-electron transfer (SET) processes with organic substrates. acs.orgnih.gov This can be used to generate radical intermediates from derivatives of this compound. For example, the C3-bromo bond could be homolytically cleaved via a reductive quenching cycle to generate an indolyl radical, which could then participate in cyclization or cross-coupling reactions. acs.orgnih.gov Alternatively, the indole ring itself can be oxidized to a radical cation, initiating a different set of transformations. acs.org

Electrochemistry offers a reagent-free method to perform redox reactions by directly using electrons as the "reagent". rsc.org Anodic oxidation of the indole ring can generate radical cations or dicationic intermediates, which can then be trapped by nucleophiles to achieve dearomative functionalization, creating spirocyclic or indoline (B122111) structures. acs.org Conversely, cathodic reduction could be used to cleave the C-Br bond or reduce other functional groups appended to the scaffold. These methods provide a green alternative to traditional chemical oxidants and reductants and open up reaction pathways that are often complementary to thermal reactions. rsc.orgresearchgate.netresearchgate.net

| Method | Principle | Potential Application to this compound Derivatives |

| Photoredox Catalysis | Single-electron transfer initiated by visible light and a photocatalyst. mdpi.com | Generation of indolyl radicals from the C-Br bond for atom transfer radical addition (ATRA) or cyclization reactions. acs.org |

| Electrochemical Oxidation | Anodic oxidation to generate a radical cation or dication on the indole ring. acs.org | Dearomative difunctionalization (e.g., dialkoxylation) or intermolecular C-H functionalization. |

| Electrochemical Reduction | Cathodic reduction to add electrons to the substrate. | Selective cleavage of the C-Br bond or reduction of appended functional groups. |

| Photo-electrochemistry | Combination of light and electrical potential to drive reactions. | Accessing unique reactive states and enabling challenging transformations not possible by either method alone. |

Integration with Advanced Materials Science for Specific Research Applications

The unique electronic and photophysical properties of the indole scaffold make it an attractive building block for advanced functional materials. While research in this area for this compound is still nascent, the structural features of its derivatives suggest significant potential for applications in materials science.

The extended π-system of the indole ring can be tuned by substituents, making indole derivatives promising candidates for organic electronics. The electron-donating amino group and the electron-withdrawing (by induction) bromo group on the this compound scaffold can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. By incorporating these units into polymers or small molecules, it may be possible to create novel organic semiconductors, components for organic light-emitting diodes (OLEDs), or materials for organic photovoltaics (OPVs).

The bromo and amino functionalities serve as versatile synthetic handles for polymerization. The amino group can be used in the formation of polyamides or polyimides, while the bromine atom is suitable for metal-catalyzed polymerization reactions, such as Suzuki or Stille polycondensation. This could lead to the creation of novel conjugated polymers with tailored electronic and optical properties. Furthermore, the indole N-H and the amine N-H groups provide sites for hydrogen bonding, which can be exploited to create self-assembling materials, supramolecular polymers, or liquid crystals. These organized structures could find applications in sensing, molecular recognition, and the development of "smart" materials.

Q & A

Q. Why do some studies report poor solubility of this compound in aqueous buffers?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.